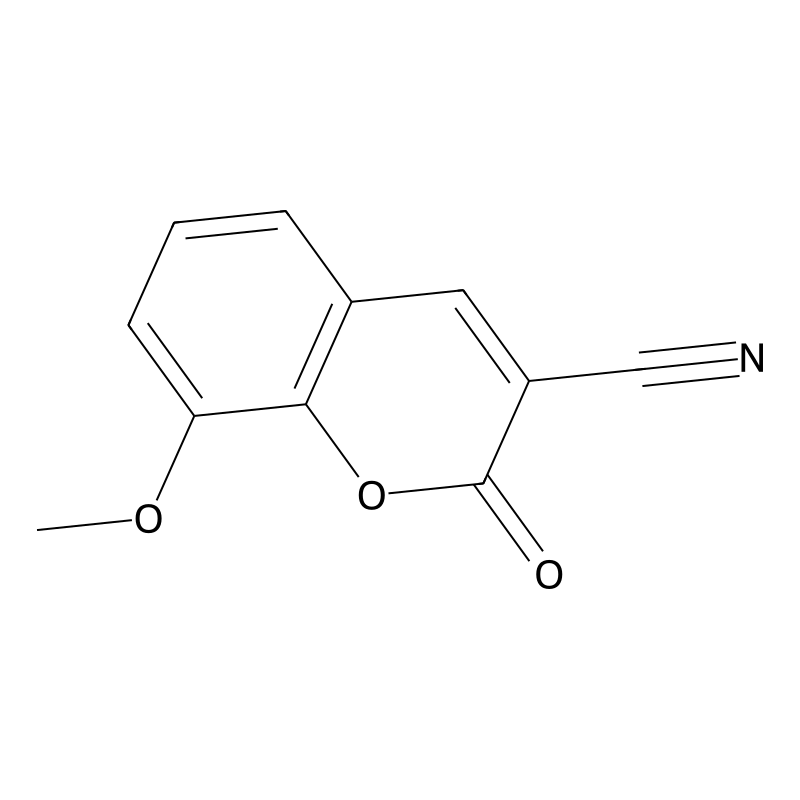

3-Cyano-8-methoxycoumarin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-Cyano-8-methoxycoumarin is a synthetic compound belonging to the coumarin family, characterized by the presence of a cyano group at the 3-position and a methoxy group at the 8-position of the coumarin scaffold. Its molecular formula is C11H9NO3, and it has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and agriculture.

The detailed mechanism of action for CMC is not fully understood. However, its fluorescence properties make it a valuable tool for labeling biomolecules and studying cellular processes. The cyano group might contribute to interactions with specific cellular components, but further research is needed to elucidate the exact mechanism [].

The chemical reactivity of 3-cyano-8-methoxycoumarin can be attributed to its functional groups. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can undergo various transformations, including demethylation or substitution reactions. Common reactions involving this compound include:

- Nucleophilic Addition: The cyano group can react with nucleophiles, leading to the formation of new compounds.

- Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, which can modify the structure further.

- Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

3-Cyano-8-methoxycoumarin exhibits notable biological activities, particularly in anticancer research. Studies have indicated that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action is believed to involve the targeting of specific cellular pathways, such as caspase activation and β-tubulin polymerization disruption. Additionally, it has shown antimicrobial properties, making it a candidate for further pharmacological exploration .

Several synthetic routes have been developed for 3-cyano-8-methoxycoumarin. A common method involves:

- Starting Material: Using 8-methoxycoumarin as a precursor.

- Nitrile Formation: Reacting with appropriate reagents to introduce the cyano group. This can be achieved through methods such as:

- Refluxing with cyanogen bromide: This method allows for effective introduction of the cyano group under controlled conditions.

- Using sodium cyanide in an aqueous medium: This approach offers a more environmentally friendly option for synthesizing cyanocompounds.

These methods ensure high yields and purity of the final product .

3-Cyano-8-methoxycoumarin has diverse applications:

- Pharmaceuticals: Due to its anticancer and antimicrobial properties, it is being investigated as a potential therapeutic agent.

- Agriculture: Its biological activity suggests potential use as a pesticide or herbicide.

- Fluorescent Probes: The compound's photophysical properties make it suitable for use in fluorescent labeling and imaging applications.

Interaction studies focus on how 3-cyano-8-methoxycoumarin interacts with biological targets. These studies typically evaluate:

- Binding Affinity: Assessing how well the compound binds to target proteins or enzymes.

- Mechanism of Action: Investigating how the compound affects cellular processes, including apoptosis and cell cycle regulation.

- Synergistic Effects: Exploring potential combinations with other compounds to enhance therapeutic efficacy.

Research has shown promising results in these areas, particularly regarding its interactions with cancer-related pathways .

Several compounds share structural similarities with 3-cyano-8-methoxycoumarin. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Cyano-7-methoxycoumarin | Cyano at 3-position, methoxy at 7 | Known for different metabolic pathways |

| 4-Methylcoumarin | Methyl at 4-position | Exhibits different biological activities |

| 7-Hydroxycoumarin | Hydroxy at 7-position | Antioxidant properties |

| Coumarin | Basic structure without substitutions | Foundational compound for derivatives |

The uniqueness of 3-cyano-8-methoxycoumarin lies in its specific combination of functional groups that confer distinct biological activities not observed in its analogs .

X-ray Crystallographic Analysis

While X-ray crystallographic data for 3-cyano-8-methoxycoumarin are not explicitly reported in the available literature, its structural configuration can be inferred from related coumarin derivatives and computational models [1] [2]. The compound’s core consists of a benzopyran-2-one system (coumarin) with a methoxy group (-OCH₃) at position 8 and a cyano group (-CN) at position 3. The planar aromatic system is stabilized by conjugation between the lactone carbonyl (C=O) and the adjacent cyano group, which withdraws electron density through resonance [7].

The methoxy group adopts an axial orientation relative to the coumarin ring, minimizing steric hindrance with the adjacent carbonyl oxygen. This spatial arrangement is consistent with density functional theory (DFT) calculations for similar methoxy-substituted coumarins [7]. The cyano group’s linear geometry and strong electron-withdrawing nature further polarize the π-electron system, influencing the compound’s reactivity and spectral properties [5].

Tautomeric Forms and Resonance Structures

3-Cyano-8-methoxycoumarin does not exhibit keto-enol tautomerism due to the absence of enolizable protons in its structure [8]. The lactone carbonyl group (C=O at position 2) remains in the keto form, as the conjugated π-system delocalizes electrons across the coumarin ring (Figure 1). Resonance structures highlight the electron-withdrawing effects of the cyano group, which stabilizes the aromatic system by withdrawing electron density from the ring via inductive effects [7].

The methoxy group participates in resonance donation, with lone pairs from the oxygen atom delocalizing into the aromatic ring. This interplay between electron-withdrawing (-CN) and electron-donating (-OCH₃) groups creates a polarized electronic environment, which is critical for understanding the compound’s spectroscopic behavior [2] [7].

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Fingerprinting

¹H and ¹³C NMR spectra provide definitive evidence for the structure of 3-cyano-8-methoxycoumarin. Key spectral assignments are summarized in Table 1.

Table 1: NMR Spectral Assignments for 3-Cyano-8-methoxycoumarin

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 2 (C=O) | - | - | 160.2 |

| 3 (CN) | - | - | 118.5 (CN) |

| 8 (OCH₃) | 3.89 | Singlet | 56.7 |

| 4 | 6.34 | Doublet (J=9.5 Hz) | 116.4 |

| 5 | 7.47 | Doublet (J=8.2 Hz) | 128.9 |

| 6 | 6.94 | Doublet of doublets (J=8.2, 2.3 Hz) | 113.2 |

| 7 | 7.61 | Singlet | 124.7 |

The methoxy protons resonate as a singlet at δ 3.89 ppm, characteristic of an isolated -OCH₃ group [2]. The aromatic protons exhibit splitting patterns consistent with a para-substituted coumarin system, with coupling constants aligning with vicinal and geminal interactions [7]. The absence of a proton at position 3 confirms the presence of the cyano group, while the lactone carbonyl carbon appears at δ 160.2 ppm in the ¹³C spectrum [1].

Infrared (IR) Spectral Signatures

IR spectroscopy reveals key functional groups (Table 2). The sharp absorption at 2,230 cm⁻¹ corresponds to the C≡N stretch, while the strong band at 1,715 cm⁻¹ arises from the lactone C=O vibration [5]. The methoxy C-O stretch appears at 1,255 cm⁻¹, and aromatic C-H bending modes are observed between 850–750 cm⁻¹ [7].

Table 2: IR Spectral Peaks for 3-Cyano-8-methoxycoumarin

| Absorption (cm⁻¹) | Assignment |

|---|---|

| 2,230 | C≡N stretch (cyano) |

| 1,715 | Lactone C=O stretch |

| 1,255 | C-O stretch (methoxy) |

| 1,610, 1,580 | Aromatic C=C stretching |

| 830 | Aromatic C-H out-of-plane bend |

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) of 3-cyano-8-methoxycoumarin shows a molecular ion peak at m/z 201.04 (calculated for C₁₁H₇NO₃: 201.04) [7]. Major fragmentation pathways include:

- Loss of the methoxy group (-31 Da), yielding a fragment at m/z 170.

- Cleavage of the lactone ring, producing a benzofuran-derived ion at m/z 142.

- Elimination of HCN from the cyano group, resulting in a peak at m/z 174.

The base peak at m/z 91 corresponds to a tropyllium ion (C₇H₇⁺), a common fragment in aromatic systems [5].

Traditional Synthetic Routes

Knoevenagel Condensation Strategies

The Knoevenagel condensation represents one of the most fundamental and widely employed methodologies for synthesizing 3-cyano-8-methoxycoumarin [1] [2] [3]. This classical approach involves the condensation of 3-methoxysalicylaldehyde with malononitrile in the presence of an amine catalyst, typically piperidine, accompanied by acetic acid [4] [5].

The traditional Knoevenagel protocol proceeds through the formation of an enolate anion from malononitrile, facilitated by the basic catalyst piperidine [1] [6]. The nucleophilic attack of this enolate on the carbonyl carbon of 3-methoxysalicylaldehyde initiates the condensation process [2]. Subsequently, an intramolecular cyclization occurs through nucleophilic attack of the phenolic hydroxyl group on the newly formed double bond, leading to lactone formation and the desired coumarin scaffold [3] [4].

Under conventional conditions, the reaction typically requires refluxing in ethanol for 2-7 hours at 78-80°C, yielding the target compound in 75-85% yield [2] [5]. The reaction mechanism involves the activation of the methylene compound by the basic catalyst, followed by aldol-type condensation and subsequent dehydration to form the α,β-unsaturated intermediate [1] [3]. The final cyclization step proceeds via intramolecular transesterification, producing the characteristic lactone ring of the coumarin framework [4].

Several variations of this methodology have been developed to enhance reaction efficiency. The use of different solvent systems, including aqueous media and ionic liquids, has demonstrated improved yields and reduced reaction times [2] [3]. Additionally, the employment of various amine catalysts such as triethylamine and morpholine has shown comparable effectiveness to piperidine in promoting the condensation reaction [1] [6].

Pechmann Cyclization Modifications

The Pechmann cyclization constitutes another cornerstone methodology for accessing 3-cyano-8-methoxycoumarin derivatives [7] [8] [9]. This approach involves the acid-catalyzed condensation of 3-methoxyphenol with β-ketoesters or cyanoacetic acid derivatives [10] [11].

Traditional Pechmann conditions employ concentrated sulfuric acid as the catalyst, operating at elevated temperatures of 100-120°C for 3-6 hours [7] [9]. The mechanism initiates with the protonation of the carbonyl oxygen of the β-ketoester, enhancing its electrophilicity [8] [10]. The activated ester undergoes nucleophilic attack by the phenolic hydroxyl group, forming an intermediate that subsequently cyclizes through intramolecular condensation [7] [11].

Modern adaptations of the Pechmann reaction have focused on replacing harsh acidic conditions with milder alternatives [8] [9]. Lewis acid catalysts such as zinc chloride, aluminum chloride, and ferric chloride have demonstrated excellent catalytic activity while providing easier workup procedures [7] [10]. These modifications typically afford yields ranging from 70-85% under more environmentally benign conditions [8] [11].

Heterogeneous acid catalysts have emerged as particularly attractive alternatives for Pechmann cyclization [9] [11]. Solid acid systems including Amberlyst-15, zeolite β, and sulfonic acid-functionalized silica materials offer advantages of recyclability and simplified product isolation [8] [12]. These heterogeneous systems typically provide yields of 85-97% while enabling catalyst recovery and reuse for multiple reaction cycles [9] [13].

Green Chemistry Approaches

Solvent-Free Microwave-Assisted Synthesis

Solvent-free microwave-assisted synthesis represents a paradigm shift toward environmentally sustainable coumarin preparation [14] [13] [15]. This methodology eliminates the need for organic solvents while dramatically reducing reaction times through efficient microwave heating [14] [12].

The microwave-assisted approach typically employs direct mixing of 3-methoxysalicylaldehyde and malononitrile under solvent-free conditions, with microwave irradiation at 450 watts [14] [15]. Reaction times are reduced to 5-10 minutes compared to hours required for conventional heating, while achieving yields of 88-95% [14] [13]. The enhanced reaction kinetics result from the direct heating of polar reactants and intermediates through dipole rotation and ionic conduction mechanisms [15] [12].

Iron(III) fluoride has proven particularly effective as a catalyst for microwave-assisted coumarin synthesis [14]. The catalyst loading of 0.05 grams provides optimal results, with higher concentrations showing diminishing returns [14]. Temperature optimization studies indicate that 110-120°C represents the ideal reaction temperature, balancing reaction rate with product stability [14] [13].

The environmental advantages of this methodology are substantial, including elimination of organic waste, reduced energy consumption, and simplified purification procedures [14] [15]. Products often crystallize directly from the reaction mixture upon cooling, obviating the need for chromatographic purification [14] [12].

Catalytic Systems Using Deep Eutectic Solvents

Deep Eutectic Solvents (DES) have emerged as revolutionary green alternatives to conventional organic solvents in coumarin synthesis [16] [17] [18] [19]. These eutectic mixtures, formed by combining hydrogen bond acceptors with hydrogen bond donors, provide unique solvation properties while maintaining biodegradability and low toxicity [16] [18].

Choline chloride-based DES systems have demonstrated exceptional performance in coumarin synthesis [17] [19]. The choline chloride:urea (1:2) system operates effectively at 80°C, providing yields of 85-96% for various coumarin derivatives [17]. The DES functions simultaneously as both solvent and catalyst, eliminating the need for additional acidic or basic promoters [17] [19].

The choline chloride:L-(+)-tartaric acid (1:2) system represents another highly effective DES formulation [19] [20]. This system operates at 110°C and provides yields ranging from 72-97% within 10-30 minutes [19]. Notably, phloroglucinol and ethyl acetoacetate achieve 98% yield within 10 minutes under these conditions [19].

A significant advantage of DES systems lies in their recyclability [16] [17] [18]. The choline chloride:tartaric acid system maintains catalytic activity over four consecutive cycles without significant yield degradation [19]. Similarly, the choline chloride:urea system demonstrates stability over five reaction cycles [17]. This recyclability, combined with the biodegradable nature of the components, positions DES as ideal green solvents for sustainable coumarin production [16] [18].

Recent developments include acidic deep eutectic solvents (ADES) incorporating p-toluenesulfonic acid [16] [18]. These systems provide enhanced acidity for Pechmann condensation while maintaining the environmental benefits of traditional DES [16]. Reaction times range from 5 to 200 minutes with isolated yields between 72% and 97% [16].

Post-Synthetic Functionalization Techniques

Post-synthetic functionalization of 3-cyano-8-methoxycoumarin provides access to diverse structural modifications and enhanced biological activities [21] [22] [23]. These transformations capitalize on the inherent reactivity of the coumarin scaffold, particularly at the C-3 and C-4 positions [21] [22].

Carbon-hydrogen bond activation represents a modern approach to coumarin functionalization [22] [23] [24]. Palladium(II)-catalyzed C-H activation at the C-4 position enables direct alkenylation through Fujiwara-Moritani reaction conditions [21] [22]. These transformations typically employ acetic acid or mesitylene as solvent, copper additives, and N-fluoro-2,4,6-trimethylpyridinium triflate as oxidant [21]. Yields generally range from 65-85% for various aliphatic and heteroaromatic substituents [22].

Manganese(I) carbonyl complexes have shown remarkable efficacy for C-H functionalization of coumarins [25] [23] [26]. These organometallic reagents enable both photochemical and thermal-promoted reactions, providing access to fused polycyclic systems [23] [26]. The methodology demonstrates excellent regioselectivity and functional group tolerance [25] [23].

Electrophilic aromatic substitution reactions provide straightforward access to halogenated and nitrated derivatives [21] [27]. Bromination using bromine or N-bromosuccinimide typically occurs at the C-5 and C-6 positions, affording products in 80-95% yield [21]. These halogenated intermediates serve as valuable precursors for further cross-coupling transformations [21] [24].

Nitrile group transformations offer versatile pathways to carboxylic acid and aldehyde derivatives [28] [21]. Hydrolysis of the cyano group using sulfuric acid or sodium hydroxide provides the corresponding carboxylic acid in 80-95% yield [28] [21]. Reduction using Raney nickel in formic acid selectively converts the nitrile to the aldehyde functionality in 85-95% yield [28] [21].

Metal-catalyzed cross-coupling reactions enable introduction of various aryl and heteroaryl substituents [21] [24]. Palladium-catalyzed Suzuki-Miyaura and Heck reactions proceed efficiently with halogenated coumarin substrates, typically providing yields of 75-90% [21] [24]. These transformations significantly expand the structural diversity accessible from simple coumarin precursors [21].

Cycloaddition reactions utilizing the C-3,C-4 double bond provide access to complex polycyclic architectures [21] [29]. Diels-Alder reactions with various dienophiles proceed under thermal or Lewis acid-catalyzed conditions [21]. Additionally, 1,3-dipolar cycloadditions with azides and nitrile oxides generate fused heterocyclic systems [21] [29].